Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]-
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Overview
Description
Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- is a heterocyclic aromatic compound that features a benzoxazole core substituted with a 2-thienyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with 4-methylbenzaldehyde and 2-thiophenecarboxaldehyde under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts and nanocatalysts are used to facilitate the cyclization reactions. The use of ionic liquid catalysts has also been explored to achieve higher yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a fluorescent probe
Mechanism of Action
The mechanism of action of benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA topoisomerases, leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Benzoxazole
- 2-(4-methylphenyl)benzoxazole
- 2-(2-thienyl)benzoxazole
Uniqueness
Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- is unique due to the presence of both 4-methylphenyl and 2-thienyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
61100-22-9 |
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Molecular Formula |
C18H13NOS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H13NOS/c1-12-6-8-13(9-7-12)16-10-11-17(21-16)18-19-14-4-2-3-5-15(14)20-18/h2-11H,1H3 |
InChI Key |
JVDGCMVDMSCDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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